2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide
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Overview
Description
2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide is a chemical compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the cyclopropylmethoxy group: This step involves the reaction of the pyridine intermediate with cyclopropylmethanol under suitable conditions.
Attachment of the trifluoromethoxyphenyl group: This can be done through a nucleophilic substitution reaction using a trifluoromethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or sulfonates are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- 2-(cyclopropylmethoxy)-N-[4-(difluoromethoxy)phenyl]pyridine-4-carboxamide
Uniqueness
2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)25-14-5-3-13(4-6-14)22-16(23)12-7-8-21-15(9-12)24-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLCMNQSSBMRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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